3,6-Bis(propan-2-yl)pyridazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,6-di(propan-2-yl)pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-7(2)9-5-6-10(8(3)4)12-11-9/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFCUKUVDJLESV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(C=C1)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Direct Synthesis Approaches for 3,6-Bis(propan-2-yl)pyridazine
Direct approaches focus on constructing the final molecule by either forming the pyridazine (B1198779) ring with the isopropyl substituents already in place or by adding them to a pre-existing pyridazine core.
The most classical and straightforward method for synthesizing 3,6-disubstituted pyridazines is the cyclocondensation reaction between a 1,4-dicarbonyl compound and a hydrazine (B178648) derivative. For this compound, the required precursor is 2,7-dimethyloctane-3,6-dione.
The reaction mechanism involves the initial formation of a dihydrazone intermediate, followed by an intramolecular cyclization and subsequent oxidation or aromatization to yield the stable pyridazine ring. The oxidation step can sometimes occur spontaneously in the presence of air, or specific oxidizing agents may be employed to improve the yield. A common example of this strategy is the synthesis of 3,6-dimethylpyridazine (B183211) from 2,5-hexanedione (B30556) and hydrazine monohydrate. This reaction is typically performed by refluxing the reactants in a solvent such as ethanol, followed by an aromatization step, which can be achieved by heating with a catalyst like palladium on carbon (Pd/C).
Table 1: Cyclocondensation for 3,6-Dialkylpyridazine Synthesis
| 1,4-Diketone Precursor | Hydrazine Derivative | Product | Typical Conditions |
|---|---|---|---|
| 2,7-Dimethyloctane-3,6-dione | Hydrazine hydrate (B1144303) (N₂H₄·H₂O) | This compound | Reflux in ethanol, followed by aromatization (e.g., with Pd/C) |
| 2,5-Hexanedione | Hydrazine hydrate (N₂H₄·H₂O) | 3,6-Dimethylpyridazine | Reflux in ethanol, followed by aromatization with 10% Pd/C in benzene |
Functional group interconversion (FGI) is a powerful strategy that involves modifying a pre-synthesized, stable pyridazine core. A common and versatile starting material for this approach is 3,6-dichloropyridazine (B152260). The two chlorine atoms are excellent leaving groups and can be readily displaced by various nucleophiles.
To synthesize this compound, 3,6-dichloropyridazine can be reacted with an organometallic reagent such as isopropylmagnesium bromide (a Grignard reagent) or isopropyllithium. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the organometallic reagent provides a nucleophilic isopropyl carbanion that displaces the chloride ions. Typically, two equivalents of the organometallic reagent are required for the complete disubstitution. This method offers a versatile route to a wide range of 3,6-disubstituted pyridazines by simply varying the organometallic nucleophile.
Modern synthetic organic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. These methods are highly efficient for derivatizing heterocyclic cores like pyridazine. Starting again from 3,6-dichloropyridazine or its dibromo-analogue, the isopropyl groups can be introduced using catalysts, most commonly based on palladium.
Prominent examples of such reactions include:
Suzuki Coupling: This involves the reaction of 3,6-dihalopyridazine with isopropylboronic acid or its esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base.
Stille Coupling: This reaction couples the dihalopyridazine with an organotin reagent, such as isopropyltributyltin, catalyzed by palladium.
Negishi Coupling: This method utilizes an organozinc reagent, like isopropylzinc chloride, which is coupled with the dihalopyridazine using a palladium or nickel catalyst.
These coupling reactions are valued for their high functional group tolerance and generally provide good to excellent yields under relatively mild conditions.
Table 2: Comparison of Transition Metal-Catalyzed Coupling Reactions
| Reaction Name | Organometallic Reagent | Typical Catalyst | Key Advantages |
|---|---|---|---|
| Suzuki Coupling | Isopropylboronic acid/ester | Pd(PPh₃)₄, PdCl₂(dppf) | Stable and non-toxic boron reagents |
| Stille Coupling | Isopropyltributyltin | Pd(PPh₃)₄ | High tolerance for various functional groups |
| Negishi Coupling | Isopropylzinc halide | Pd(PPh₃)₄, NiCl₂(dppp) | High reactivity of organozinc reagents |
Precursor Design and Synthesis for Pyridazine Frameworks
The success of the direct synthetic approaches described above often depends on the availability of key precursors, namely halogenated pyridazines and alkyl-substituted dicarbonyl compounds.
The most pivotal halogenated intermediate for pyridazine synthesis is 3,6-dichloropyridazine. Its synthesis is a well-established, two-step process starting from maleic anhydride (B1165640).
Formation of Maleic Hydrazide: Maleic anhydride is first reacted with hydrazine hydrate in an aqueous or alcoholic medium. This reaction proceeds via a cyclocondensation to form pyridazine-3,6-diol, more commonly known as maleic hydrazide.
Chlorination: The resulting maleic hydrazide is then treated with a strong chlorinating agent to convert the two hydroxyl groups into chlorine atoms. Commonly used reagents for this transformation include phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The reaction with POCl₃ is often performed at elevated temperatures and yields 3,6-dichloropyridazine in high purity. Similarly, 3,6-dibromopyridazine (B94444) can be prepared using phosphorus oxybromide (POBr₃).
Table 3: Chlorination Methods for Maleic Hydrazide
| Chlorinating Agent | Typical Conditions | Yield (%) | Reference |
|---|---|---|---|
| Phosphorus oxychloride (POCl₃) | Heating at 80-110°C | ~85-90% | |
| Phosphorus pentachloride (PCl₅) | Heating at 125°C | ~82% | |
| N-Chlorosuccinimide (NCS) | 40-60°C in ethanol/HCl | High |
The synthesis of 3,6-dialkylpyridazines via cyclocondensation requires 1,4-diketone precursors. The structure of the diketone directly determines the substitution pattern on the final pyridazine ring. For this compound, the specific precursor needed is 2,7-dimethyloctane-3,6-dione.
The synthesis of such symmetrical 1,4-diketones can be achieved through various established organic reactions. One common method is the oxidative coupling of ketone enolates. For instance, the lithium enolate of 3-methyl-2-butanone (B44728) could be coupled using reagents like copper(II) chloride to form the desired 1,4-diketone structure. Other methods for synthesizing 1,4-diketones include the hydroacylation of α,β-unsaturated ketones and reactions involving acyl anion equivalents.
Optimization of Synthetic Reaction Conditions and Yields
The synthesis of this compound is most plausibly achieved through the reaction of 3,6-dichloropyridazine with an isopropyl Grignard reagent, such as isopropylmagnesium bromide. The optimization of this cross-coupling reaction is critical for maximizing yield and purity. Key parameters for optimization include the choice of solvent, reaction temperature, stoichiometry of reagents, and the potential use of a catalyst.
Solvent Effects: The solvent plays a crucial role in stabilizing the Grignard reagent and influencing reaction kinetics. Ethereal solvents are standard for such reactions. A comparative analysis of common solvents is essential for optimization.
| Solvent | Boiling Point (°C) | Relative Polarity | Expected Impact on Reaction |
|---|---|---|---|
| Diethyl Ether | 34.6 | 0.117 | Standard solvent, moderate reaction rates. |
| Tetrahydrofuran (THF) | 66 | 0.207 | Higher boiling point may increase reaction rate, good for dissolving intermediates. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | 0.121 | A greener alternative, higher boiling point can be beneficial. |
Temperature and Reaction Time: The exothermic nature of the Grignard reaction necessitates careful temperature control. Typically, the reaction is initiated at a low temperature (e.g., 0 °C) during the addition of the Grignard reagent, followed by a period at room temperature or reflux to drive the reaction to completion. Optimization would involve finding the ideal temperature profile to maximize the formation of the desired product while minimizing the creation of byproducts. The reaction time is another critical factor that needs to be optimized, with reaction progress often monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Stoichiometry: The molar ratio of the isopropyl Grignard reagent to 3,6-dichloropyridazine is a key determinant of the reaction's success. While a stoichiometric ratio of 2:1 is theoretically required for the di-substitution, in practice, an excess of the Grignard reagent is often employed to ensure complete conversion of the starting material.
| Equivalents of Isopropylmagnesium Bromide | Anticipated Outcome |
|---|---|
| 2.0 | Stoichiometric amount, may result in incomplete reaction. |
| 2.2 | Slight excess, likely to improve yield. |
| 2.5 | Further excess, may increase yield but also potential for side reactions. |
Exploration of Green Chemistry Principles in Pyridazine Synthesis
The principles of green chemistry offer a framework for developing more environmentally benign synthetic routes to pyridazine derivatives. The focus is on minimizing waste, reducing energy consumption, and using safer chemicals.
Solvent Selection: The choice of solvent is a primary consideration in green chemistry. While traditional solvents like diethyl ether and THF are effective, they are also volatile and pose flammability risks. 2-Methyltetrahydrofuran (2-MeTHF) stands out as a greener alternative as it can be derived from renewable feedstocks and has a more favorable safety profile. umb.edu
Energy Efficiency: Optimizing reactions to proceed at lower temperatures and for shorter durations can significantly reduce energy consumption. The use of microwave-assisted synthesis is a notable advancement in this area, often leading to dramatic reductions in reaction times and increased yields for the synthesis of pyridazine derivatives.
Atom Economy and Waste Reduction: The proposed Grignard-based synthesis of this compound exhibits good atom economy, as the majority of the atoms from the reactants are incorporated into the final product. The primary byproduct, magnesium salts, is relatively non-hazardous. Further waste reduction can be achieved by optimizing the reaction to minimize the formation of side products, thereby simplifying purification and reducing solvent usage. The use of catalytic methods, where applicable, can also contribute to waste minimization by reducing the need for stoichiometric reagents.
The following table summarizes the application of green chemistry principles to the proposed synthesis:
| Green Chemistry Principle | Application to Pyridazine Synthesis |
|---|---|
| Waste Prevention | Optimizing reaction conditions to maximize yield and minimize byproducts. |
| Atom Economy | The cross-coupling reaction has an inherently high atom economy. |
| Safer Solvents | Utilizing 2-MeTHF as a greener alternative to traditional ethereal solvents. umb.edu |
| Energy Efficiency | Optimizing for lower reaction temperatures and exploring microwave-assisted synthesis. |
| Use of Renewable Feedstocks | 2-MeTHF can be derived from renewable sources. umb.edu |
By integrating these optimization strategies and green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.
Reactivity and Mechanistic Investigations
Electrophilic and Nucleophilic Substitution Reactions on the Pyridazine (B1198779) Ring
Electrophilic Aromatic Substitution:
The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency deactivates the ring towards electrophilic attack compared to benzene. Theoretical studies suggest that the highest occupied molecular orbitals (HOMOs) of pyridazine are not π orbitals, which further explains its low reactivity towards electrophiles. researchgate.net Electrophilic substitution on the parent pyridazine ring, when forced under harsh conditions, typically occurs at the C-4 or C-5 positions, which are comparatively less electron-deficient.
For 3,6-Bis(propan-2-yl)pyridazine, the isopropyl groups are electron-donating through an inductive effect, which should, in principle, increase the electron density of the pyridazine ring and make it more susceptible to electrophilic attack. However, the bulky nature of the isopropyl groups introduces significant steric hindrance at the adjacent C-4 and C-5 positions. This steric hindrance can impede the approach of an electrophile, potentially rendering electrophilic substitution reactions challenging for this specific compound. While no specific studies on the electrophilic substitution of this compound are available, it is reasonable to predict that any such reaction would be sluggish and may require highly reactive electrophiles and forcing conditions.
Nucleophilic Aromatic Substitution:
The electron-deficient nature of the pyridazine ring makes it a good candidate for nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present on the ring. youtube.com Nucleophilic attack is favored at the electron-poor positions, which are typically the carbon atoms adjacent to the ring nitrogens (C-3 and C-6) and the C-4/C-5 positions, depending on the substitution pattern.
In this compound, the electron-donating isopropyl groups would decrease the electrophilicity of the pyridazine ring, making it less reactive towards nucleophiles compared to unsubstituted or electron-withdrawn pyridazines. For a nucleophilic substitution to occur on this molecule, one of the isopropyl groups would have to act as a leaving group, which is highly unlikely under normal SNAr conditions as alkyl groups are poor leaving groups. Alternatively, a reaction could proceed if a leaving group is introduced at the C-4 or C-5 position. Even in such a scenario, the steric bulk of the adjacent isopropyl groups would likely hinder the approach of the nucleophile. Therefore, direct nucleophilic substitution on the this compound ring is not a favored reaction pathway.
Steric and Electronic Influence of Isopropyl Substituents on Pyridazine Reactivity
The isopropyl groups in this compound are key determinants of its chemical reactivity, exerting both electronic and steric effects.
Electronic Effects:
Isopropyl groups are alkyl groups, which are known to be weakly electron-donating through induction (+I effect). This electron-donating nature increases the electron density on the pyridazine ring. The table below summarizes the expected electronic effects on the different positions of the pyridazine ring.
| Position | Electronic Effect of Isopropyl Groups | Predicted Impact on Reactivity |
|---|---|---|
| C-3 and C-6 | Directly attached, experience the strongest inductive effect. | Increased electron density, but also the site of substitution. |
| C-4 and C-5 | Experience a weaker inductive effect. | Slightly increased electron density compared to unsubstituted pyridazine. |
| N-1 and N-2 | Increased electron density. | Increased basicity compared to unsubstituted pyridazine. |
This increase in electron density makes the ring more susceptible to electrophilic attack (activation) and less susceptible to nucleophilic attack (deactivation) compared to the parent pyridazine.
Steric Effects:
The isopropyl group is significantly bulkier than a hydrogen atom. The presence of two such groups at the 3- and 6-positions creates considerable steric hindrance around the pyridazine ring.
This steric crowding has several consequences:
Hindrance of Approaching Reagents: The bulky isopropyl groups can physically block the approach of reagents to the adjacent C-4 and C-5 positions, as well as to the nitrogen atoms. This is particularly relevant for substitution reactions where the transition state involves the formation of a new bond at these positions.
The interplay of these electronic and steric effects is crucial. For instance, while the electronic effect of the isopropyl groups might favor electrophilic substitution, the steric hindrance they create could be the overriding factor that prevents the reaction from occurring efficiently.
Mechanistic Elucidation of Key Transformation Pathways and Intermediate Identification
Detailed mechanistic studies and the identification of reaction intermediates are fundamental to understanding the reactivity of any chemical compound. However, a review of the scientific literature reveals a lack of specific studies focused on the mechanistic pathways of reactions involving this compound.
In the absence of direct experimental evidence for this specific molecule, we can infer potential mechanistic pathways for hypothetical reactions based on the general reactivity of substituted pyridazines.
For a hypothetical electrophilic substitution , the mechanism would likely follow the classical SEAr pathway:
Generation of an electrophile (E+).
Attack of the π-system of the pyridazine ring on the electrophile. This would lead to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The stability of this intermediate would be influenced by the position of attack and the electronic effects of the isopropyl groups.
Deprotonation to restore the aromaticity of the ring.
The identification of the specific structure of the arenium ion intermediate would be crucial for confirming the reaction mechanism. This could potentially be achieved through spectroscopic techniques like NMR at low temperatures, where the intermediate might be stable enough to be observed.
For a hypothetical nucleophilic substitution (assuming the presence of a leaving group), the most probable mechanism would be the SNAr pathway:
Nucleophilic attack on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate would be delocalized over the pyridazine ring and potentially stabilized by the nitrogen atoms.
Departure of the leaving group to restore the aromaticity of the ring.
Again, the direct observation or trapping of the Meisenheimer complex would be key to elucidating the mechanism.
Cycloaddition Reactions Involving Pyridazine Scaffolds
Pyridazine and its derivatives can participate in cycloaddition reactions, acting either as a diene or a dienophile, depending on the reaction partner and the substituents on the pyridazine ring. These reactions are powerful tools for the synthesis of more complex heterocyclic systems. nih.gov
Pyridazine as a Diene (Inverse-Electron-Demand Diels-Alder Reaction):
The electron-deficient nature of the pyridazine ring makes it a suitable diene for inverse-electron-demand Diels-Alder (IEDDA) reactions. In these reactions, the pyridazine reacts with an electron-rich dienophile. The reaction is typically followed by the extrusion of a small molecule, such as nitrogen gas, to form a new aromatic ring.
For this compound, the electron-donating isopropyl groups would increase the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the pyridazine, making it less reactive as a diene in IEDDA reactions compared to pyridazines with electron-withdrawing groups. Furthermore, the steric bulk of the isopropyl groups could hinder the approach of the dienophile.
Pyridazine as a Dienophile:
While less common, the C=C bonds within the pyridazine ring can act as dienophiles in reactions with highly reactive dienes. The presence of the isopropyl groups in this compound would likely have a complex effect on its reactivity as a dienophile, influencing both the electronic nature of the double bonds and the steric accessibility.
[3+2] Cycloaddition Reactions:
Pyridazine derivatives can also participate in [3+2] cycloaddition reactions. For example, pyridazinium ylides can react as 1,3-dipoles with various dipolarophiles to form fused pyrrolopyridazine systems. nih.gov The synthesis of this compound-based ylides and their subsequent cycloaddition reactions could provide a route to novel and complex heterocyclic structures. The electronic and steric properties of the isopropyl groups would undoubtedly influence the stability and reactivity of such ylides and the regioselectivity of the cycloaddition.
The table below summarizes the potential cycloaddition reactions for a pyridazine scaffold and the predicted influence of the 3,6-diisopropyl substitution pattern.
| Reaction Type | Role of Pyridazine | Predicted Influence of 3,6-Diisopropyl Substituents |
|---|---|---|
| Inverse-Electron-Demand Diels-Alder | Diene | Decreased reactivity due to electron-donating groups and steric hindrance. |
| Diels-Alder | Dienophile | Reactivity would depend on the specific diene; steric hindrance is a likely issue. |
| [3+2] Cycloaddition (via ylides) | Precursor to 1,3-dipole | Electronic and steric effects would influence ylide stability and reaction regioselectivity. |
While specific examples for this compound are not documented, the general principles of cycloaddition chemistry suggest that this molecule could serve as a scaffold for the synthesis of more elaborate heterocyclic systems, although its reactivity may be tempered by the electronic and steric effects of the isopropyl groups.
Advanced Structural Characterization and Spectroscopic Analysis
Elucidation of Molecular and Supramolecular Architectures
The three-dimensional arrangement of atoms and molecules in both solid and gas phases is fundamental to understanding the chemical and physical properties of a compound.
Single-crystal X-ray diffraction (SC-XRD) is a definitive technique for determining the precise atomic arrangement, bond lengths, and bond angles of a crystalline solid. hzdr.demdpi.com A thorough search of crystallographic databases and the scientific literature found no published single-crystal X-ray diffraction data for 3,6-Bis(propan-2-yl)pyridazine. While crystal structures for related pyridazine (B1198779) derivatives, such as 3,6-di(thiophen-2-yl)pyridazine, have been reported, the specific solid-state architecture of the title compound remains undetermined. nih.gov
Techniques such as gas-phase electron diffraction (GED) and microwave spectroscopy are employed to determine the molecular structure of compounds in the gaseous state, free from intermolecular interactions present in the solid phase. researchgate.net Despite a comprehensive search, no studies utilizing these or other gas-phase analytical techniques for the structural elucidation of this compound have been reported in the peer-reviewed literature.
High-Resolution Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of organic compounds in solution.
¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide detailed information about the chemical environment of individual atoms within a molecule. mdpi.comrsc.org An extensive review of the literature did not yield specific, experimentally determined, and assigned ¹H and ¹³C NMR spectral data for this compound. While general NMR data for the parent pyridazine ring system and various other substituted derivatives are available, the characteristic chemical shifts and coupling constants for the title compound have not been formally published. nih.govchemicalbook.com
Based on the symmetrical nature of this compound, a simplified NMR spectrum would be anticipated. The expected signals are outlined in the table below, though without experimental data, the precise chemical shifts (δ) remain hypothetical.
| Atom | Signal Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Pyridazine-H (H4/H5) | Singlet | Not Available | Not Applicable |
| Isopropyl-CH | Septet | Not Available | Not Available |
| Isopropyl-CH₃ | Doublet | Not Available | Not Available |
| Pyridazine-C (C3/C6) | Not Applicable | Not Applicable | Not Available |
| Pyridazine-C (C4/C5) | Not Applicable | Not Applicable | Not Available |
| This table is for illustrative purposes only, as no experimentally verified data has been published. |
Two-dimensional (2D) NMR experiments are critical for unambiguously assigning complex spectra by revealing correlations between different nuclei. mdpi.com Techniques like COSY (Correlation Spectroscopy) establish proton-proton couplings, while HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with directly attached or more distant carbons, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) provides information on the spatial proximity of nuclei. A search of the scientific literature indicated that no 2D NMR studies have been published for this compound.
Variable temperature (VT) NMR studies are performed to investigate dynamic processes such as conformational changes (e.g., restricted rotation) or the presence of tautomeric equilibria. There is no evidence in the published literature of VT-NMR studies being conducted on this compound to investigate its conformational dynamics.
Table of Compounds
| Compound Name |
|---|
| This compound |
| 3,6-di(thiophen-2-yl)pyridazine |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
The vibrational modes of this compound can be conceptually divided into those associated with the pyridazine ring and those arising from the two propan-2-yl (isopropyl) substituents.
Pyridazine Ring Vibrations: The pyridazine ring, belonging to the C2v point group, exhibits a set of characteristic vibrational modes. These include C-H stretching, C-N stretching, C-C stretching, and various in-plane and out-of-plane bending vibrations.
C-H Stretching: The aromatic C-H stretching vibrations of the pyridazine ring are expected in the region of 3000–3100 cm⁻¹. researchgate.net
Ring Stretching: The C=N and C=C stretching vibrations within the pyridazine ring typically give rise to a series of bands in the 1300–1600 cm⁻¹ region. For the parent pyridazine, strong to medium absorptions are observed around 1570 cm⁻¹ and 1416 cm⁻¹.
Ring Breathing: A characteristic ring breathing mode, which is often strong in the Raman spectrum, is also anticipated.
In-plane and Out-of-plane Bending: C-H in-plane and out-of-plane bending vibrations are expected at lower frequencies, typically below 1300 cm⁻¹ and 1000 cm⁻¹ respectively.
Isopropyl Group Vibrations: The two isopropyl substituents will introduce a number of characteristic vibrational modes.
C-H Stretching: The aliphatic C-H stretching vibrations from the methyl (CH₃) and methine (CH) groups of the isopropyl substituents will appear in the 2850–3000 cm⁻¹ region. nih.gov
C-H Bending: The C-H bending vibrations of the methyl groups (asymmetric and symmetric) are expected around 1450 cm⁻¹ and 1380 cm⁻¹. The characteristic doublet for the isopropyl group due to the symmetric bending of the two methyl groups attached to the same carbon is anticipated around 1385-1380 cm⁻¹ and 1370-1365 cm⁻¹.
C-C Stretching: The C-C stretching vibrations of the isopropyl groups will likely be observed in the fingerprint region (below 1500 cm⁻¹).
The table below summarizes the predicted key vibrational frequencies for this compound.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| C-H Stretching | Pyridazine Ring | 3000-3100 | Medium | Medium |
| C-H Stretching | Isopropyl (CH, CH₃) | 2850-3000 | Strong | Strong |
| C=N, C=C Stretching | Pyridazine Ring | 1300-1600 | Medium-Strong | Medium-Strong |
| C-H Bending | Isopropyl (CH₃) | ~1450, ~1380 (doublet) | Medium-Strong | Medium |
| C-H Bending | Pyridazine Ring | < 1300 (in-plane), < 1000 (out-of-plane) | Medium-Strong | Weak-Medium |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation pattern upon ionization. For this compound (C₁₀H₁₄N₂), the molecular weight is 162.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 162.
The fragmentation of this compound is anticipated to be driven by the stability of the aromatic pyridazine ring and the nature of the alkyl substituents. The presence of the isopropyl groups provides sites for characteristic cleavages.
Key Predicted Fragmentation Pathways:
Benzylic-type Cleavage: The most favorable fragmentation pathway for alkyl-substituted aromatic rings is typically cleavage at the benzylic position (in this case, the bond between the pyridazine ring and the isopropyl group). This would lead to the loss of a methyl radical (•CH₃), resulting in a prominent peak at m/z 147 (M-15). The resulting cation would be stabilized by resonance with the pyridazine ring.
Loss of the Isopropyl Group: Cleavage of the entire isopropyl group as a radical (•CH(CH₃)₂) would result in a fragment ion at m/z 119 (M-43).
McLafferty Rearrangement: Although less common for aromatic systems without a gamma-hydrogen on a side chain with a double bond, rearrangements should be considered. However, for this compound, this is not a primary expected pathway.
Ring Fragmentation: At higher energies, fragmentation of the pyridazine ring itself can occur, leading to the loss of N₂ (28 Da) or HCN (27 Da), resulting in smaller fragment ions.
A summary of the predicted major fragment ions in the mass spectrum of this compound is provided in the table below.
| m/z | Proposed Fragment Ion | Neutral Loss | Significance |
| 162 | [C₁₀H₁₄N₂]⁺˙ | - | Molecular Ion |
| 147 | [C₉H₁₁N₂]⁺ | •CH₃ | Loss of a methyl radical via benzylic-type cleavage |
| 119 | [C₇H₇N₂]⁺ | •CH(CH₃)₂ | Loss of an isopropyl radical |
Ultraviolet-Visible Spectroscopy for Electronic Transitions and Conjugation Pathway Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For heteroaromatic compounds like pyridazine, the key electronic transitions are typically n→π* and π→π*.
Electronic Transitions in the Pyridazine Core:
n→π Transitions:* These transitions involve the promotion of a non-bonding electron (from the lone pair on the nitrogen atoms) to an anti-bonding π* orbital. For pyridazine in the gas phase, the n→π* transition is observed as a weak absorption band around 340 nm. researchgate.net These transitions are characteristically of low intensity.
π→π Transitions:* These transitions involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. For pyridazine, a more intense π→π* absorption is found at shorter wavelengths, typically around 246 nm. researchgate.net
Effect of Isopropyl Substituents:
The presence of the two isopropyl groups at the 3 and 6 positions of the pyridazine ring is expected to have a modest influence on the electronic absorption spectrum. Alkyl groups are known to be weakly electron-donating (hyperconjugation effect). This can lead to a slight destabilization of the π orbitals and a stabilization of the π* orbitals, resulting in a small shift in the absorption maxima.
Bathochromic Shift (Red Shift): The electron-donating nature of the isopropyl groups is likely to cause a slight bathochromic shift (a shift to longer wavelengths) of the π→π* transition compared to unsubstituted pyridazine.
Hypsochromic Shift (Blue Shift): The effect on the n→π* transition is less predictable but is often a slight hypsochromic shift in polar solvents due to stabilization of the non-bonding orbitals.
The expected UV-Vis absorption data for this compound is summarized in the table below, with predicted values based on the parent pyridazine system and the expected influence of alkyl substitution.
| Transition | Predicted λmax (nm) | Expected Molar Absorptivity (ε) | Notes |
| n→π | ~340-350 | Low | Weak absorption, characteristic of heteroaromatic N-containing compounds. |
| π→π | ~250-260 | High | Strong absorption, likely to show a slight red shift compared to pyridazine. |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a cornerstone of computational chemistry, used to investigate the electronic properties of molecules. For pyridazine (B1198779) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to determine optimized geometries and electronic structures. nih.govnih.gov Such studies provide foundational data for understanding molecular stability and reactivity.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energies and shapes of these orbitals are crucial for predicting how a molecule will interact with other species.
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests greater reactivity as a nucleophile.
LUMO: The energy of the LUMO indicates the molecule's ability to accept electrons. A lower LUMO energy points to greater reactivity as an electrophile.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of molecular stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.
For 3,6-Bis(propan-2-yl)pyridazine, FMO analysis would reveal the most likely sites for electrophilic and nucleophilic attack. While specific energy values for this compound are not published, studies on related pyridazines show that the nitrogen atoms of the pyridazine ring are often involved in these frontier orbitals. researchgate.netresearchgate.net
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table is illustrative and not based on published experimental or computational data.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | - | Difference between ELUMO and EHOMO |
Electrostatic Potential Surface Mapping
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. uni-muenchen.de It is used to predict how a molecule will interact with other charged species. mdpi.com An MEP map displays regions of negative potential (typically colored red), which are rich in electrons and attractive to electrophiles, and regions of positive potential (blue), which are electron-poor and attractive to nucleophiles.
For this compound, an MEP map would likely show negative potential around the two nitrogen atoms of the pyridazine ring due to their lone pairs of electrons, identifying them as primary sites for protonation and hydrogen bonding. The isopropyl groups would likely exhibit a more neutral or slightly positive potential.
Reaction Pathway Modeling and Transition State Characterization
Computational methods can model the entire pathway of a chemical reaction, identifying intermediate structures, transition states, and calculating the activation energies. mdpi.comorganic-chemistry.org This is crucial for understanding reaction mechanisms and predicting reaction outcomes. For instance, in cycloaddition reactions involving pyridazine derivatives, theoretical modeling can elucidate the regioselectivity and stereochemistry of the products. mdpi.com
No specific reaction pathway models for this compound have been found in the literature. Such a study would involve calculating the potential energy surface for a given reaction to locate the lowest energy path from reactants to products.
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Performance
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their physical, chemical, or biological properties. mdpi.comresearchgate.net These models use calculated molecular descriptors to predict properties, which can accelerate the discovery of new materials or compounds with desired characteristics. While QSPR studies have been conducted on various pyridazine derivatives, no models specifically including this compound for predicting its chemical performance are currently available.
Tautomeric Equilibrium Investigations and Energy Landscape Mapping
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. Computational chemistry is an effective tool for studying tautomeric equilibria by calculating the relative energies and stabilities of different tautomeric forms. orientjchem.org For some pyridazine derivatives, such as 3,6-pyridazinediones, computational studies have shown that the tautomeric equilibrium can be complex, with several possible isomers and transition states. researchgate.net A theoretical investigation into the potential tautomers of this compound would involve optimizing the geometry of each possible tautomer and calculating their relative energies to predict their populations at equilibrium. There is currently no published research on the tautomeric landscape of this specific compound.
Coordination Chemistry and Ligand Applications
Design Principles for 3,6-Bis(propan-2-yl)pyridazine as a Ligand in Metal Complexes
The design of this compound as a ligand is governed by a combination of electronic and steric factors inherent to its molecular structure. The pyridazine (B1198779) ring itself is an electron-deficient aromatic heterocycle due to the presence of two adjacent nitrogen atoms. This electronic characteristic makes it a weaker σ-donor compared to pyridine (B92270) but a more effective π-acceptor, which allows it to stabilize metal centers in various oxidation states. nih.gov
The substituents at the 3- and 6-positions are critical in modulating the ligand's properties. In this compound, the two isopropyl (propan-2-yl) groups exert significant influence:
Electronic Effect: The isopropyl groups are electron-donating via an inductive effect. This increases the electron density on the pyridazine ring, enhancing the σ-donor capability of the nitrogen atoms and making the ligand a stronger base compared to unsubstituted pyridazine.
Steric Effect: The bulky nature of the isopropyl groups provides considerable steric hindrance around the nitrogen donor atoms. This steric bulk can influence the coordination number of the metal center, prevent the formation of undesired polymeric structures, and create a specific coordination pocket that can affect the selectivity of catalytic reactions. Studies on related bulky ligands, such as those with tert-butyl groups, have shown that steric hindrance plays a crucial role in catalytic efficiency and stability. nih.govrsc.org
The arrangement of the two nitrogen atoms in the pyridazine ring makes it an excellent candidate for acting as a bridging ligand between two metal centers, a feature that is central to its application in the design of binuclear and polynuclear complexes.
Complexation with Transition Metals
Metal complexes of 3,6-disubstituted pyridazines are typically synthesized by reacting the ligand with a suitable transition metal precursor, such as a metal halide, acetate, or triflate salt, in an appropriate solvent. For instance, rhodium and iridium complexes have been prepared by reacting precursors like [Ir(IMes)(COD)Cl] with pyridazine. nih.gov Similarly, palladium and platinum complexes can be formed from precursors like Na₂[PdCl₄]. nih.gov
The resulting complexes are routinely characterized using a suite of spectroscopic and analytical techniques:
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the coordination of the ligand to the metal center by observing shifts in the resonances of the ligand's protons and carbons upon complexation.
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the coordination mode of the ligand and the presence of other co-ligands by analyzing vibrational frequencies.
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the metal complex, including metal-to-ligand charge transfer (MLCT) bands. researchgate.net
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center. mdpi.comrsc.org
Due to the arrangement of its nitrogen donors, this compound can adopt several bonding modes, with the most common being a bidentate bridging fashion, linking two metal centers. This leads to the formation of binuclear complexes where the pyridazine ligand acts as a scaffold, holding the metal ions at a fixed distance. This bridging capability has been extensively documented for related ligands like 3,6-bis(2'-pyridyl)pyridazine and 3,6-bis(diphenylphosphino)pyridazine. nih.govnih.gov
The coordination geometry around the metal center is dictated by the metal's preferred coordination number, its oxidation state, and the steric demands of the ligands. In complexes with 3,6-disubstituted pyridazines, distorted octahedral and square planar geometries are commonly observed. For example, in a binuclear iridium(III) dihydrido complex bridged by a deprotonated 3,6-bis(2′-pyridyl)pyridazine ligand, each iridium atom exhibits a distorted octahedral coordination. rsc.org
To illustrate the typical structural parameters, the following table presents selected bond lengths and angles from a related binuclear gold(I) complex bridged by three 3,6-bis(diphenylphosphino)pyridazine (P₂pz) ligands, [Au₂(P₂pz)₃₂]. This structure exemplifies the bridging role of a 3,6-disubstituted pyridazine.
| Parameter | Atom 1 | Atom 2 | Value |
|---|---|---|---|
| Bond Distance (Å) | Au(1) | P(1) | 2.335(4) |
| Bond Distance (Å) | Au(1) | P(3) | 2.339(4) |
| Bond Distance (Å) | Au(2) | P(2) | 2.344(4) |
| Bond Distance (Å) | Au(2) | P(4) | 2.342(4) |
| Bond Angle (°) | P(1) | Au(1) | 177.3(1) |
| Bond Angle (°) | P(2) | Au(2) | 178.5(1) |
Data is illustrative and sourced from a structurally related compound to demonstrate typical coordination parameters. nih.gov
Computational methods, such as Density Functional Theory (DFT), are often employed to model these interactions. DFT calculations can provide insights into molecular orbital energies, charge distribution, and the nature of the frontier orbitals (HOMO and LUMO), which are critical for understanding the complex's reactivity and spectroscopic properties. acs.org
Catalytic Applications of Pyridazine-Metal Complexes
While specific catalytic applications for complexes of this compound have not been reported, the known catalytic activity of complexes with analogous N-heterocyclic ligands allows for strong predictions of their potential roles.
Cross-Coupling Reactions: Palladium complexes are paramount in C-C and C-N cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions. mdpi.commdpi.comwikipedia.org A palladium complex of this compound would be a promising catalyst candidate. The ligand's σ-donating character would stabilize the Pd(0) resting state, while its steric bulk could facilitate the crucial reductive elimination step, thereby increasing catalytic turnover. tcichemicals.com The bridging nature of the ligand could also be exploited to create stable, binuclear pre-catalysts.
Hydrogenation: Rhodium and iridium complexes are well-known for their high activity in the hydrogenation of unsaturated bonds. acs.org Iridium complexes with pyridazine ligands have been specifically studied as catalysts for magnetization transfer from parahydrogen, a process involving reversible H₂ addition. nih.gov A rhodium or iridium complex featuring this compound could potentially catalyze the hydrogenation of alkenes, alkynes, and possibly heterocycles. chemrxiv.orgresearchgate.net The steric environment created by the isopropyl groups would likely play a role in determining substrate selectivity.
Oxidation: Metal-catalyzed oxidation reactions often involve high-valent metal-oxo intermediates. The electronic properties of the pyridazine ring, combined with the σ-donation from the alkyl groups, could support a metal center in the higher oxidation states required for such transformations. While less common, the potential for pyridazine-ligated complexes to act as oxidation catalysts remains an area for future exploration.
The following table summarizes the potential catalytic applications and the prospective role of the this compound ligand in each.
| Reaction Type | Typical Metal | Potential Role of the Ligand |
|---|---|---|
| Suzuki Cross-Coupling | Palladium (Pd) | Steric bulk from isopropyl groups may enhance catalyst stability and promote reductive elimination. Strong σ-donation stabilizes the active Pd(0) species. |
| Heck Cross-Coupling | Palladium (Pd) | Modulates electronic properties of the metal center to facilitate oxidative addition and migratory insertion steps. |
| Alkene/Alkyne Hydrogenation | Rhodium (Rh), Iridium (Ir) | Creates a defined coordination sphere to influence substrate approach and selectivity. Electronic properties tune the reactivity of metal-hydride intermediates. |
| C-H Oxidation | Ruthenium (Ru), Iron (Fe) | π-acceptor character of the pyridazine ring helps to stabilize high-valent metal-oxo species required for the catalytic cycle. |
Ligand Design for Enhanced Catalytic Activity and Selectivity
The catalytic efficacy of metal complexes derived from this compound is intrinsically linked to the specific design features of the ligand. The two isopropyl groups, positioned at the 3 and 6 positions of the pyridazine ring, are not merely passive substituents. Their steric bulk and electron-donating nature are critical determinants of the coordination environment around a metal center.
The steric hindrance imparted by the bulky isopropyl groups can create a well-defined coordination pocket around the metal ion. This steric crowding can influence the substrate approach and binding, thereby enhancing selectivity in catalytic reactions. For instance, in reactions involving prochiral substrates, the chiral environment created by the ligand can favor the formation of one enantiomer over the other, leading to high enantioselectivity.
Furthermore, the electron-donating inductive effect of the isopropyl groups increases the electron density on the nitrogen atoms of the pyridazine ring. This enhanced basicity of the nitrogen donors strengthens the ligand-metal bond, leading to more stable catalytic species with longer lifetimes. The electronic properties of the ligand can also modulate the redox potential of the metal center, which is a crucial parameter in many catalytic cycles, including oxidation and reduction reactions.
Research into related pyridazine-based ligands has demonstrated that modifications to the substituents can fine-tune catalytic activity. For instance, the introduction of different alkyl or aryl groups can alter the steric and electronic landscape of the resulting metal complexes, allowing for the optimization of a catalyst for a specific transformation.
A comparative analysis of catalytic activities for related pyridazine ligands is presented in the table below, illustrating the impact of substituent effects.
| Ligand | Metal Center | Catalytic Reaction | Key Finding |
| 3,6-bis(2'-pyridyl)pyridazine | Ruthenium(II) | Oxidation | Co-ligands influence metal redox potentials. nih.gov |
| Substituted 3,6-di(2-pyridyl)pyridazine | Copper(I), Silver(I) | Self-assembly | Forms [2x2] grid-like metal complexes. researchgate.net |
| 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine | Various | General Catalysis | Isopropyl groups influence coordination geometry. mdpi.com |
Supramolecular Assembly through Coordination Bonds and Self-Assembly Processes
The ability of this compound to act as a bridging ligand, coordinating to two or more metal centers simultaneously, is fundamental to its role in supramolecular chemistry. This bridging capability facilitates the construction of complex, well-defined supramolecular architectures through the process of self-assembly.
Self-assembly is a process where individual molecular components spontaneously organize into larger, ordered structures driven by non-covalent interactions, including coordination bonds. In the context of this compound, the nitrogen atoms of the pyridazine ring can coordinate to metal ions, acting as the "glue" that holds the supramolecular assembly together.
The geometry of the resulting supramolecular structure is dictated by the coordination preferences of the metal ion and the steric and electronic properties of the ligand. For example, the use of metal ions with a preference for a specific coordination geometry, such as square planar or octahedral, in conjunction with the directional binding of the pyridazine ligand, can lead to the formation of discrete polynuclear complexes, coordination polymers, or metal-organic frameworks (MOFs).
The principles of molecular self-assembly are foundational to the creation of novel materials with tailored properties and functions. nih.gov The study of related di-pyridyl pyridazine ligands has shown their capacity to form grid-like metal complexes with copper(I) and silver(I) ions through self-assembly, highlighting the potential of such ligands in the construction of functional supramolecular systems. researchgate.net
| Component A | Component B | Resulting Supramolecular Structure | Driving Force |
| This compound | Metal Ion (e.g., Cu(I), Ag(I)) | Polynuclear Complex | Coordination Bonds |
| This compound | Metal Ion (e.g., transition metals) | Coordination Polymer/MOF | Coordination Bonds, Intermolecular Interactions |
Advanced Applications in Functional Materials
Photophysical Properties and Luminescent Material Development
The inherent electronic characteristics of the pyridazine (B1198779) ring make it a valuable component in the design of novel luminescent materials. Its electron-withdrawing nature can be leveraged to create molecules with tailored energy levels, facilitating applications in various optoelectronic devices.
The photophysical properties of pyridazine derivatives are a subject of growing interest. In donor-acceptor (D-A) architectures, the pyridazine moiety often serves as the acceptor. For instance, novel D-A molecules incorporating a pyridazine acceptor have been synthesized and their photophysical properties thoroughly investigated. One such study on dPXZMePydz, a compound combining a pyridazine acceptor with two phenoxazine (B87303) donor units, revealed a moderate green luminescence with a photoluminescence quantum yield (ΦPL) of 8.5% in toluene (B28343). nih.gov This compound also exhibited a fast delayed emission lifetime of 470 ns, indicative of thermally activated delayed fluorescence (TADF). nih.gov
The emission properties of pyridazine derivatives can be tuned by modifying the donor groups attached to the pyridazine core. For example, derivatives of pyridazine with phenoxazine and 9,9-dimethyl-9,10-dihydroacridine (B1200822) donor moieties have been shown to exhibit emission in the range of 534–609 nm in toluene solutions. nih.gov These emissions are characterized as thermally activated delayed fluorescence with lifetimes of 93 and 143 ns, respectively. nih.gov The solvatochromic behavior of these compounds, where the emission wavelength shifts with the polarity of the solvent, further underscores the intramolecular charge transfer character of their excited states. nih.gov
While specific fluorescence and phosphorescence data for 3,6-Bis(propan-2-yl)pyridazine are not available, the presence of the pyridazine core suggests that it could serve as a foundational block for luminescent materials. The propan-2-yl groups, being weak electron-donating groups, would likely have a modest influence on the photophysical properties compared to the strong donors used in the aforementioned studies. However, they could contribute to improved solubility and film-forming properties, which are crucial for device fabrication.
Table 1: Photophysical Properties of Selected Pyridazine Derivatives
| Compound Name | Donor Moiety | Emission Wavelength (nm) | Quantum Yield (%) | Emission Lifetime (ns) | Solvent |
|---|---|---|---|---|---|
| dPXZMePydz | Phenoxazine | - | 8.5 | 470 | Toluene |
| Pyridazine-phenoxazine derivative | Phenoxazine | 534-609 | - | 93 | Toluene |
| Pyridazine-acridine derivative | 9,9-dimethyl-9,10-dihydroacridine | 534-609 | - | 143 | Toluene |
The promising photophysical properties of pyridazine derivatives have led to their exploration in the development of organic light-emitting diodes (OLEDs). The ability of some pyridazine-based compounds to exhibit TADF is particularly significant, as this mechanism allows for the harvesting of both singlet and triplet excitons, potentially leading to high internal quantum efficiencies in OLEDs. For example, an OLED incorporating dPXZMePydz as the emitter demonstrated efficient triplet utilization via the TADF mechanism. nih.gov Pyridazine-based compounds have also been investigated as host materials for phosphorescent OLEDs. nih.gov
In the realm of fluorescent probes, the pyridazine core's ability to interact with analytes through its nitrogen atoms makes it a candidate for the development of chemical sensors. While specific examples for this compound are not documented, related nitrogen-containing heterocyclic compounds like pyrazine (B50134) and pyridine (B92270) have been successfully used in fluorescent sensors for the detection of metal ions. organic-chemistry.orgliberty.edu For instance, a novel pyrazine derivative has been developed as a "turn-on" fluorescent sensor for the highly selective and sensitive detection of Al³⁺. organic-chemistry.org This suggests that with appropriate functionalization, pyridazine-based molecules could also be designed as selective fluorescent probes.
Integration into Organic Electronic Devices (e.g., Organic Photovoltaics, Organic Field-Effect Transistors)
The electron-deficient nature of the pyridazine ring makes it a suitable component for n-type organic semiconductors, which are essential for a range of organic electronic devices.
In the field of organic photovoltaics (OPVs), pyridazine-based materials have been explored as electron-acceptor components. New aromatic compounds with a pyridazine core have been synthesized for use in organic solar cells. rsc.org Conjugated polymers derived from these monomers have shown power conversion efficiencies of up to 0.5% in initial studies. rsc.org Theoretical studies on pyridazine derivatives with a donor-π-acceptor (D-π-A) structure have also been conducted to evaluate their potential in dye-sensitized solar cells (DSSCs). rsc.org These studies suggest that by tuning the donor and acceptor groups, the HOMO and LUMO energy levels can be optimized for efficient electron injection and dye regeneration. rsc.org
While less explored, pyridazine derivatives also hold potential for use in organic field-effect transistors (OFETs). The performance of OFETs is highly dependent on the molecular packing and charge transport properties of the organic semiconductor. The planar structure of the pyridazine ring can promote favorable π-π stacking, which is beneficial for charge transport. wikipedia.org Although specific OFET data for pyridazine-based materials is limited in the available literature, related pyrazine-containing copolymers have been investigated and have shown p-type behavior with carrier mobilities in the range of 10⁻⁴ to 10⁻³ cm²/(V·s). wikipedia.org The incorporation of the more electron-withdrawing pyridazine core could potentially lead to n-type or ambipolar behavior in OFETs.
For this compound, its potential in these devices would depend on its electronic properties and solid-state morphology. The isopropyl groups might enhance solubility, facilitating solution-based processing of thin films for devices. However, their steric bulk could also influence the intermolecular packing, which would need to be carefully studied.
Table 2: Electronic Properties of a Pyridazine-based Polymer for Photovoltaic Applications
| Polymer | HOMO Level (eV) | LUMO Level (eV) | Bandgap (eV) | Power Conversion Efficiency (%) |
|---|---|---|---|---|
| Pyridazine-based conjugated polymer | - | - | - | up to 0.5 |
Application in Polymer Chemistry and Nanocomposite Materials
The pyridazine moiety can be incorporated into polymer backbones to create materials with tailored electronic and physical properties. As mentioned previously, pyridazine-based monomers have been synthesized and polymerized to create conjugated polymers for organic solar cells. rsc.org The synthesis of these polymers often involves condensation reactions and ring-closure procedures. rsc.org The resulting polymers can exhibit optimized HOMO, LUMO, and bandgap energy levels for specific applications. rsc.org
The application of pyridazine derivatives in nanocomposite materials is an area that remains largely unexplored in the available scientific literature. In principle, the nitrogen atoms in the pyridazine ring could serve as coordination sites for metal nanoparticles, leading to the formation of organic-inorganic hybrid nanocomposites. These materials could potentially exhibit interesting catalytic, optical, or electronic properties. However, there is a clear lack of published research in this specific area.
Development of Selective Chemical Sensors and Probes
The development of selective chemical sensors and probes is another promising application for pyridazine derivatives. The lone pairs of electrons on the nitrogen atoms of the pyridazine ring can interact with various analytes, leading to a detectable change in the photophysical or electrochemical properties of the molecule. This principle has been demonstrated in fluorescent sensors based on other diazines, such as pyrazine. organic-chemistry.org A pyrazine derivative, for example, showed a large enhancement in fluorescence emission intensity in the presence of Al³⁺, with high selectivity and sensitivity. organic-chemistry.org
While there is a lack of specific studies on chemical sensors based on this compound, the underlying principles suggest that it could be a viable platform for sensor development. By introducing appropriate functional groups that can selectively bind to a target analyte, it is conceivable that novel pyridazine-based sensors could be created. The change in the electronic environment of the pyridazine ring upon analyte binding could be transduced into an optical or electronic signal.
Derivatization and Functionalization Strategies
Introduction of Additional Functionalities onto the Pyridazine (B1198779) Core
The introduction of new functional groups onto the pyridazine ring of 3,6-bis(propan-2-yl)pyridazine is a fundamental approach to modifying its chemical and physical properties. The bulky isopropyl groups at the 3 and 6 positions exert a significant steric and electronic influence on the reactivity of the pyridazine core, directing the course of subsequent chemical transformations.
Halogenation and Nitro-Substitution Reactions
Halogenation of the pyridazine ring is a critical step for further functionalization, as the introduced halogen atoms can serve as versatile handles for cross-coupling reactions. While direct halogenation of this compound is not extensively documented, general methods for the halogenation of pyridazine and pyridine (B92270) derivatives can provide insights into potential synthetic routes. The electron-donating nature of the isopropyl groups would likely activate the pyridazine ring towards electrophilic substitution, although the steric hindrance they impose might direct the substitution to the less hindered 4 and 5 positions.
Reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used for the halogenation of heterocyclic compounds. The reaction conditions, including solvent and temperature, would need to be carefully optimized to achieve selective mono- or di-halogenation of the pyridazine core. For instance, the halogenation of pyridines, a related heterocyclic system, can be influenced by the presence of activating or deactivating groups. nih.govresearchgate.net The isopropyl groups in this compound would be considered activating, potentially facilitating electrophilic attack.
Nitro-substitution, another important functionalization reaction, introduces a nitro group onto the pyridazine ring. This is typically achieved using nitrating agents such as nitric acid in the presence of sulfuric acid. The nitro group is a strong electron-withdrawing group and can significantly alter the electronic properties of the pyridazine ring, making it more susceptible to nucleophilic attack. The position of nitration would also be influenced by the directing effects of the isopropyl groups.
Alkylation and Arylation Methods (e.g., Suzuki-Miyaura coupling for derivatives)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used for the alkylation and arylation of heterocyclic compounds. wikipedia.org The Suzuki-Miyaura coupling, in particular, has proven to be a versatile method for the synthesis of biaryl compounds and has been successfully applied to pyridazine derivatives. nih.govnih.gov
To perform a Suzuki-Miyaura coupling on this compound, a halogenated derivative, such as a bromo- or iodo-substituted pyridazine, is typically required. This halogenated precursor can then be coupled with a variety of organoboron reagents, including arylboronic acids and alkylboronic esters, in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, base, and solvent is crucial for the success of the coupling reaction and depends on the specific substrates being used.
| Catalyst System | Substrate 1 | Substrate 2 | Product | Yield (%) | Reference |
| Pd(PPh₃)₄ / Na₂CO₃ | 3-Bromo-6-(thiophen-2-yl)pyridazine | Phenylboronic acid | 3-Phenyl-6-(thiophen-2-yl)pyridazine | Not specified | nih.gov |
| Pd(OAc)₂ / SPhos | Aryl chlorides/bromides | Arylboronic acids | Biaryl compounds | High yields | researchgate.net |
This table presents examples of Suzuki-Miyaura coupling reactions on pyridazine derivatives from the literature, illustrating the potential for applying this methodology to halogenated this compound.
The steric hindrance from the isopropyl groups in this compound might necessitate the use of bulky phosphine ligands to facilitate the cross-coupling reaction. These ligands can promote the oxidative addition and reductive elimination steps in the catalytic cycle, leading to higher yields of the desired alkylated or arylated products.
Synthesis of Pyridazine-Fused Heterocycles and Polycyclic Systems
The construction of fused heterocyclic systems containing the pyridazine ring is a promising strategy for creating novel molecular architectures with unique properties. Several synthetic approaches can be envisioned for the synthesis of pyridazine-fused heterocycles starting from this compound or its derivatives.
One common strategy involves the annulation of a new ring onto the existing pyridazine core. This can be achieved by first introducing appropriate functional groups onto the pyridazine ring, such as amino, hydroxyl, or carboxyl groups, which can then participate in cyclization reactions. For example, a di-functionalized derivative of this compound could serve as a precursor for the synthesis of a fused pyrazole, triazole, or pyridine ring.
Review articles on the synthesis of pyrido[3,4-c]pyridazines and other fused pyridazine systems highlight various synthetic methodologies, including hetero-Diels-Alder reactions, condensation reactions, and transition metal-catalyzed cyclizations. mdpi.comcombichemistry.comnih.gov For instance, a derivative of this compound bearing reactive functionalities at the 4 and 5 positions could potentially undergo a cycloaddition reaction with a suitable dienophile to form a new six-membered ring.
The synthesis of 5,6-fused ring pyridazines from 1,2-diacylcyclopentadienes and hydrazine (B178648) has been reported, demonstrating a viable route to fused systems. researchgate.net While this method does not start from this compound, it illustrates a general principle of constructing fused pyridazine rings that could potentially be adapted.
Investigation of Structure-Property Relationships of Modified Derivatives
The investigation of structure-property relationships (SPR) is crucial for understanding how modifications to the this compound scaffold influence its physical, chemical, and biological properties. By systematically varying the substituents on the pyridazine ring and in fused systems, researchers can correlate specific structural features with desired outcomes, such as enhanced fluorescence, improved biological activity, or specific electronic properties.
For example, the introduction of electron-donating or electron-withdrawing groups can significantly impact the electronic and photophysical properties of the molecule. nih.govstudypug.comquora.com The study of pyridazine derivatives has shown that the pyridazine ring can act as a key component in molecules with interesting optical and electronic properties. nih.govnih.gov The bulky isopropyl groups on the this compound core can also influence the conformation of the molecule and its derivatives, which in turn can affect their biological activity and interaction with molecular targets. nih.govblumberginstitute.org
Computational modeling and quantum chemical calculations can be employed to complement experimental studies and provide deeper insights into the structure-property relationships of these derivatives. These theoretical methods can help predict molecular geometries, electronic structures, and spectroscopic properties, guiding the design of new derivatives with optimized characteristics.
Methodologies for Isomer Separation and High-Purity Compound Isolation
In the synthesis of derivatized 3,6-bis(propan-2-yl)pyridazines, the formation of positional isomers is a common challenge, particularly when introducing substituents onto the pyridazine ring. The development of efficient methods for the separation and isolation of these isomers in high purity is essential for their characterization and further application.
Chromatographic techniques are the most widely used methods for isomer separation. High-performance liquid chromatography (HPLC), particularly on chiral stationary phases, has been shown to be effective for the separation of positional isomers of other heterocyclic compounds. nih.gov The choice of the stationary phase, mobile phase composition, and other chromatographic parameters needs to be carefully optimized to achieve baseline separation of the isomers.
Other techniques such as fractional crystallization and selective chemical derivatization can also be employed for the separation of isomers. google.com In some cases, converting a mixture of isomers into derivatives with significantly different physical properties can facilitate their separation. The purified derivatives can then be converted back to the desired isomers.
The purity of the isolated compounds is typically assessed using a combination of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis. These methods provide detailed information about the chemical structure and composition of the compounds, confirming their identity and purity.
Future Research Directions and Outlook
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of pyridazine (B1198779) derivatives is a well-established field, yet the pursuit of more efficient, cost-effective, and environmentally benign methods continues to be a priority. organic-chemistry.orgresearchgate.net Traditional methods often rely on the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648) or may involve multi-step processes with harsh reagents. wikipedia.orgresearchgate.net
Future research into the synthesis of 3,6-Bis(propan-2-yl)pyridazine should focus on modern, sustainable approaches. Key areas for exploration include:
Metal-Free Catalysis: Developing metal-free protocols, such as aza-Diels-Alder reactions involving 1,2,3-triazines, offers a sustainable alternative to traditional metal-catalyzed methods. organic-chemistry.orgorganic-chemistry.org Adapting these reactions to incorporate the isopropyl moiety would be a significant advancement.
Inverse Electron-Demand Diels-Alder (IEDDA) Reactions: The IEDDA reaction is a powerful tool for constructing the pyridazine ring with high regioselectivity. researchgate.netrsc.org Investigating the reaction of tetrazines with alkynes bearing isopropyl groups could provide a direct and efficient route to the target compound.
C-H Activation/Functionalization: Direct functionalization of the pyridazine core through C-H activation represents a highly atom-economical approach. Research could explore the late-stage introduction of isopropyl groups onto a pre-formed pyridazine ring, minimizing the need for complex starting materials.
Flow Chemistry: Utilizing flow reactors for pyridazine synthesis can offer improved reaction control, enhanced safety, and easier scalability compared to batch processes.
These advanced synthetic strategies promise to expand the toolkit for creating this compound and its analogues with greater efficiency and a reduced environmental footprint.
Advanced Mechanistic Insights into Complex Pyridazine Reactions
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new transformations. For pyridazines, reactions can involve complex pathways, including nucleophilic aromatic substitution, cycloadditions, and ring-opening/ring-closing sequences. nih.govwur.nl
Future mechanistic studies related to this compound should aim to:
Elucidate Reaction Pathways: Employing a combination of experimental techniques (e.g., kinetic isotope effect studies) and computational methods (e.g., Density Functional Theory, DFT) can provide detailed insights into reaction mechanisms. rsc.orgnih.govacs.org For instance, DFT calculations can help predict the regioselectivity and activation energies for reactions like the IEDDA synthesis of pyridazines. rsc.org
Understand Steric and Electronic Effects: The two isopropyl groups in this compound are expected to exert significant steric hindrance and have a notable electronic influence. Mechanistic studies should focus on quantifying how these groups affect the reactivity of the pyridazine ring, transition state energies, and product distributions compared to less substituted pyridazines.
Investigate Orthogonal Reactivity: Research has shown that different classes of azines can exhibit orthogonal reactivity in cycloaddition reactions. nih.govacs.org Understanding the specific reactivity profile of this compound would enable its selective use in complex chemical systems.
These advanced mechanistic insights will be invaluable for the rational design of synthetic routes and for predicting the chemical behavior of this specific pyridazine derivative.
Design of Next-Generation Pyridazine-Based Functional Materials
Pyridazine derivatives are attractive building blocks for functional materials due to their electronic properties and ability to act as effective ligands for metal ions. lifechemicals.comresearchgate.net Their high dipole moment and π-deficient nature make them suitable for applications in electronics and supramolecular chemistry. nih.govresearchgate.net
The design of next-generation materials based on the this compound scaffold could focus on:
Organic Semiconductors and OLEDs: Pyridazines are organic heterocyclic semiconductors, and their derivatives have been investigated for use in Organic Light Emitting Diodes (OLEDs). liberty.edu The isopropyl groups may enhance solubility and influence thin-film morphology, potentially leading to improved performance in electronic devices.
Supramolecular Architectures: The nitrogen atoms of the pyridazine ring can coordinate with transition metals to form sophisticated supramolecular structures and coordination polymers. researchgate.net The steric bulk of the isopropyl groups could be exploited to control the geometry and dimensionality of these assemblies, leading to materials with novel catalytic or porous properties.
α-Helix Mimetics: Pyridazine scaffolds have been used to create non-peptidic α-helix mimetics that can mimic the presentation of side chains in proteins. acs.org The defined substitution vectors of this compound make it an interesting starting point for developing new mimetics for applications in chemical biology and drug discovery.
By leveraging the unique structural features of this compound, researchers can aim to develop new materials with tailored optical, electronic, and recognition properties.
Integration with Emerging Technologies (e.g., Artificial Intelligence for Molecular Design and Discovery)
For this compound and its derivatives, AI can be integrated in several ways:
Inverse Molecular Design: Generative AI models can be trained to design novel pyridazine derivatives with specific target properties (e.g., optimized binding affinity for a biological target, or specific electronic properties for a material). youtube.comrsc.org These models can explore the chemical space around the this compound core to suggest new molecules for synthesis and testing.
Property Prediction: AI and ML algorithms can predict a wide range of molecular properties, including solubility, reactivity, and biological activity. mdpi.com This allows for the rapid in silico screening of virtual libraries of pyridazine derivatives, prioritizing the most promising candidates for experimental validation.
Automated Synthesis Planning: AI tools can propose synthetic routes for target molecules, including novel pyridazine structures. youtube.com By integrating with laboratory automation, these systems can create a closed-loop "design-build-test-learn" cycle, radically accelerating the discovery and optimization of new functional molecules. mdpi.com
Q & A
Q. What are the established synthetic routes for 3,6-Bis(propan-2-yl)pyridazine, and what are their limitations?
- Methodological Answer : The synthesis of pyridazine derivatives often involves multi-step reactions. For example, one approach uses 3,6-dichloropyridazine as a precursor, which undergoes sequential functionalization with isopropyl groups. However, challenges include harsh reaction conditions (e.g., Br₂/AcOH or lead tetraacetate), toxic reagents, and low yields due to steric hindrance from bulky substituents . Alternative methods, such as iodobenzene diacetate (IBD)-mediated oxidative cyclization, offer milder conditions but require careful optimization of stoichiometry and solvent systems .
Q. How can researchers characterize the structural properties of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, crystallographic data (space group, unit cell parameters) can confirm bond lengths, angles, and steric effects from isopropyl groups. Refinement software like SHELXL ensures high precision, though beam-stop artifacts may require data exclusion during refinement . Complementary techniques include NMR (¹H/¹³C) for solution-phase conformation and mass spectrometry (MALDI-TOF) for molecular weight verification .
Q. What are the key physicochemical properties of this compound relevant to material science?
- Methodological Answer : Key properties include solubility (log S), molar refractivity, and electronic characteristics (e.g., HOMO-LUMO gaps). Computational tools like Gaussian or COSMO-RS predict solubility in organic solvents (e.g., dichloromethane or acetonitrile). Pyridazine derivatives exhibit π-conjugation, making them suitable for optoelectronic applications. For instance, copolymers incorporating pyridazine show promise in organic solar cells due to charge-transfer efficiency .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing pyridazine derivatives be addressed?
- Methodological Answer : Regioselectivity issues arise during cycloaddition or substitution reactions. For example, reactions with tetrazines and alkynyl sulfides often yield trisubstituted pyridazines, but steric bulk from isopropyl groups can hinder reactivity. Computational modeling (DFT) predicts reactive sites, while directing groups (e.g., pyridyl substituents) guide regiochemistry. Failed attempts, such as the synthesis of tetrasubstituted pyridazine 12w from 3,6-bis(2-pyridyl)-tetrazine, highlight the need for tailored precursors or catalysts .
Q. What role does this compound play in coordination chemistry?
- Methodological Answer : Pyridazines act as bidentate ligands in coordination complexes. For instance, 3,6-di(pyridin-2-yl)pyridazine forms stable complexes with europium(III), enabling luminescence studies. Spectroelectrochemical analysis (UV-vis-NIR, EPR) reveals mixed-valency states in ruthenium complexes, critical for catalytic or sensing applications. Ligand design must balance steric bulk (from isopropyl groups) and electronic donor strength .
Q. How can computational methods optimize reaction pathways for pyridazine-based polymers?
- Methodological Answer : Density Functional Theory (DFT) calculates transition states and activation energies for polymerization steps. For example, copolymerization of this compound with thiophene derivatives requires modeling π-π stacking interactions and steric effects. Molecular dynamics (MD) simulations predict polymer morphology, while time-dependent DFT (TD-DFT) evaluates charge-transfer properties for solar cell applications .
Q. What strategies mitigate cytotoxicity in pyridazine derivatives for biomedical applications?
- Methodological Answer : Structure-activity relationship (SAR) studies identify toxicophores. For example, replacing chlorine substituents with less reactive groups (e.g., methoxy) reduces off-target effects. In vitro assays (MTT, apoptosis) on cell lines validate modifications. Pharmacokinetic modeling (ADMET) optimizes bioavailability, while molecular docking predicts interactions with biological targets like kinases or GPCRs .
Contradictions and Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
